molecular formula C18H21NOS B5711989 N-(3,4-dimethylphenyl)-2-[(2-methylbenzyl)thio]acetamide

N-(3,4-dimethylphenyl)-2-[(2-methylbenzyl)thio]acetamide

Cat. No. B5711989
M. Wt: 299.4 g/mol
InChI Key: AYZQKWIVQKKHRH-UHFFFAOYSA-N
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Description

N-(3,4-dimethylphenyl)-2-[(2-methylbenzyl)thio]acetamide, also known as DMMDA-2, is a chemical compound that belongs to the phenethylamine family. It is a potent psychedelic substance that has gained attention in the scientific community due to its unique properties and potential applications.

Mechanism of Action

N-(3,4-dimethylphenyl)-2-[(2-methylbenzyl)thio]acetamide acts as a partial agonist at the 5-HT2A receptor, which is involved in the regulation of mood, cognition, and perception. It also has affinity for other serotonin receptors, including 5-HT1A and 5-HT2C. The exact mechanism of action of N-(3,4-dimethylphenyl)-2-[(2-methylbenzyl)thio]acetamide is not fully understood, but it is believed to modulate the activity of these receptors, leading to changes in neurotransmitter release and neuronal activity.
Biochemical and Physiological Effects:
N-(3,4-dimethylphenyl)-2-[(2-methylbenzyl)thio]acetamide has been shown to induce a range of biochemical and physiological effects in animal models and humans. These include changes in mood, perception, and cognition, as well as alterations in heart rate, blood pressure, and body temperature. N-(3,4-dimethylphenyl)-2-[(2-methylbenzyl)thio]acetamide has also been shown to increase the release of various neurotransmitters, including serotonin, dopamine, and norepinephrine.

Advantages and Limitations for Lab Experiments

N-(3,4-dimethylphenyl)-2-[(2-methylbenzyl)thio]acetamide has several advantages for use in lab experiments. It is a potent and selective agonist for the 5-HT2A receptor, which makes it a valuable tool for studying the role of this receptor in various physiological and pathological processes. It is also relatively easy to synthesize and has a long shelf life. However, N-(3,4-dimethylphenyl)-2-[(2-methylbenzyl)thio]acetamide has some limitations, including its potential toxicity and the need for specialized equipment and expertise to handle and administer it safely.

Future Directions

There are several future directions for research on N-(3,4-dimethylphenyl)-2-[(2-methylbenzyl)thio]acetamide. One area of interest is its potential therapeutic applications, particularly in the treatment of depression and anxiety disorders. Another area of focus is the development of new analogs and derivatives of N-(3,4-dimethylphenyl)-2-[(2-methylbenzyl)thio]acetamide with improved pharmacokinetic and pharmacodynamic properties. Additionally, further studies are needed to better understand the mechanism of action of N-(3,4-dimethylphenyl)-2-[(2-methylbenzyl)thio]acetamide and its effects on various physiological and pathological processes.

Synthesis Methods

N-(3,4-dimethylphenyl)-2-[(2-methylbenzyl)thio]acetamide can be synthesized through a multi-step process starting from 2-methylbenzyl chloride and 3,4-dimethylaniline. The first step involves the formation of 3,4-dimethylphenyl-2-methylbenzyl sulfide, which is then oxidized to form N-(3,4-dimethylphenyl)-2-[(2-methylbenzyl)thio]acetamide. The synthesis method has been optimized to produce high yields of pure N-(3,4-dimethylphenyl)-2-[(2-methylbenzyl)thio]acetamide.

Scientific Research Applications

N-(3,4-dimethylphenyl)-2-[(2-methylbenzyl)thio]acetamide has been studied for its potential applications in various fields, including neuroscience, pharmacology, and medicinal chemistry. It has been shown to have a high affinity for serotonin receptors, specifically the 5-HT2A receptor. This makes it a valuable tool for studying the role of serotonin in various physiological and pathological processes. N-(3,4-dimethylphenyl)-2-[(2-methylbenzyl)thio]acetamide has also been investigated for its potential therapeutic applications, such as in the treatment of depression and anxiety disorders.

properties

IUPAC Name

N-(3,4-dimethylphenyl)-2-[(2-methylphenyl)methylsulfanyl]acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21NOS/c1-13-8-9-17(10-15(13)3)19-18(20)12-21-11-16-7-5-4-6-14(16)2/h4-10H,11-12H2,1-3H3,(H,19,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AYZQKWIVQKKHRH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)NC(=O)CSCC2=CC=CC=C2C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21NOS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

299.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(3,4-dimethylphenyl)-2-[(2-methylphenyl)methylsulfanyl]acetamide

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